molecular formula C8H7ClMgO2 B6317522 3,4-Methylenedioxybenzylmagnesium chloride, 0.25 M in 2-MeTHF CAS No. 108071-29-0

3,4-Methylenedioxybenzylmagnesium chloride, 0.25 M in 2-MeTHF

Cat. No. B6317522
CAS RN: 108071-29-0
M. Wt: 194.90 g/mol
InChI Key: OMNBTAILUJHNER-UHFFFAOYSA-M
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Description

3,4-Methylenedioxybenzylmagnesium chloride, 0.25 M in 2-MeTHF (MDBMCl) is a reagent used in a variety of laboratory experiments. It is a Grignard reagent, a type of organometallic compound, which is composed of a carbon-metal bond. MDBMCl has been used in a variety of scientific applications, such as organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of chiral molecules. By reacting with various electrophiles, it can help in producing enantiomerically pure substances, which are essential for drugs that require high specificity in their interaction with biological targets. The stereospecific analysis of related compounds has been studied, indicating the importance of chirality in pharmacological effects .

Forensic Science

The 3,4-methylenedioxy moiety is also found in substances of forensic interest, such as MDMA and its analogs. The compound can be used to study the metabolic pathways and degradation products of these substances, aiding in forensic investigations .

Psychotherapy Research

Although not directly used in psychotherapy, derivatives of 3,4-Methylenedioxybenzylmagnesium chloride have been explored for their potential applications in psychotherapy, particularly in the treatment of post-traumatic stress disorder (PTSD). Research into alternative entactogens to MDMA, which share the 3,4-methylenedioxy structure, is ongoing .

Mechanism of Action

Target of Action

3,4-Methylenedioxybenzylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis. They are known for their ability to form carbon-carbon bonds by reacting with various electrophiles, including carbonyl compounds . Therefore, the primary targets of 3,4-Methylenedioxybenzylmagnesium chloride are these electrophiles.

Mode of Action

The mode of action of 3,4-Methylenedioxybenzylmagnesium chloride involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Methylenedioxybenzylmagnesium chloride depend on the specific electrophiles it reacts with. In general, the compound plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that Grignard reagents are generally sensitive to moisture and air, which can affect their stability and reactivity .

Result of Action

The result of the action of 3,4-Methylenedioxybenzylmagnesium chloride is the formation of new carbon-carbon bonds, which enables the synthesis of a wide range of organic compounds . These compounds can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of 3,4-Methylenedioxybenzylmagnesium chloride is highly dependent on the environment. As a Grignard reagent, it is sensitive to moisture and air, which can lead to its decomposition . Therefore, it is typically used under inert atmosphere conditions (e.g., nitrogen or argon) in a dry, non-aqueous solvent such as tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . The temperature of the reaction can also influence the rate and outcome of the reaction .

properties

IUPAC Name

magnesium;5-methanidyl-1,3-benzodioxole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.ClH.Mg/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNBTAILUJHNER-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC2=C(C=C1)OCO2.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108071-29-0
Record name 108071-29-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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